molecular formula C13H26N2O B4921831 N-[2-(4-morpholinyl)ethyl]cycloheptanamine

N-[2-(4-morpholinyl)ethyl]cycloheptanamine

Cat. No. B4921831
M. Wt: 226.36 g/mol
InChI Key: QKFPVZDJXQMFKI-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]cycloheptanamine, also known as MEC, is a chemical compound that belongs to the family of psychoactive substances. It is a selective agonist of the serotonin 5-HT7 receptor, and its chemical formula is C16H28N2O. MEC has been a subject of scientific research due to its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]cycloheptanamine acts as a selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological processes such as sleep, mood, and cognition. Activation of this receptor by N-[2-(4-morpholinyl)ethyl]cycloheptanamine leads to the modulation of various neurotransmitters such as dopamine, norepinephrine, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has various biochemical and physiological effects such as increased levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-(4-morpholinyl)ethyl]cycloheptanamine also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in the regulation of various physiological processes such as neurotransmitter release and gene expression.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinyl)ethyl]cycloheptanamine has several advantages for lab experiments, such as its high selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, N-[2-(4-morpholinyl)ethyl]cycloheptanamine also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research of N-[2-(4-morpholinyl)ethyl]cycloheptanamine, such as the investigation of its potential use in the treatment of other neurological and psychiatric disorders such as Alzheimer's disease and bipolar disorder. Further studies are also needed to determine the optimal dosage and duration of treatment, as well as its potential side effects. Additionally, the development of new analogs of N-[2-(4-morpholinyl)ethyl]cycloheptanamine may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
N-[2-(4-morpholinyl)ethyl]cycloheptanamine is a promising compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective agonism of the serotonin 5-HT7 receptor and its ability to modulate various neurotransmitters make it a promising candidate for further research. However, further studies are needed to determine its optimal therapeutic use and potential side effects.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)ethyl]cycloheptanamine involves the reaction of 4-morpholineethanol with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]cycloheptanamine has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has anxiolytic and antidepressant effects, and it may also have antipsychotic properties.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-4-6-13(5-3-1)14-7-8-15-9-11-16-12-10-15/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFPVZDJXQMFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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